Tyroservatide

Hepatocellular Carcinoma Hollow Fiber Assay Tripeptide Comparison

Tyroservatide (YSV, tyrosyl-seryl-valine) is a synthetic, low-molecular-weight (367.40 Da) tripeptide with demonstrated antitumor and anti-metastatic activity across hepatocellular carcinoma, non-small cell lung cancer (NSCLC), melanoma, ovarian carcinoma, and colon carcinoma models. It has advanced to clinical testing as an HDAC inhibitor and modulator of the PI3K/AKT and integrin-FAK signaling pathways.

Molecular Formula C17H25N3O6
Molecular Weight 367.4 g/mol
CAS No. 154039-16-4
Cat. No. B1682650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTyroservatide
CAS154039-16-4
Synonymstripeptide tyroservatide
tyroservatide
YSV tripeptide
Molecular FormulaC17H25N3O6
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)N
InChIInChI=1S/C17H25N3O6/c1-9(2)14(17(25)26)20-16(24)13(8-21)19-15(23)12(18)7-10-3-5-11(22)6-4-10/h3-6,9,12-14,21-22H,7-8,18H2,1-2H3,(H,19,23)(H,20,24)(H,25,26)/t12-,13-,14-/m0/s1
InChIKeyTYFLVOUZHQUBGM-IHRRRGAJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tyroservatide (YSV) 154039-16-4: Procurement-Grade Tripeptide for Oncology Research


Tyroservatide (YSV, tyrosyl-seryl-valine) is a synthetic, low-molecular-weight (367.40 Da) tripeptide with demonstrated antitumor and anti-metastatic activity across hepatocellular carcinoma, non-small cell lung cancer (NSCLC), melanoma, ovarian carcinoma, and colon carcinoma models. [1] It has advanced to clinical testing as an HDAC inhibitor and modulator of the PI3K/AKT and integrin-FAK signaling pathways. YSV is supplied for research use only and is not for human therapeutic administration.

Why Tyroservatide Cannot Be Replaced by Generic Tripeptides or HDAC Inhibitors


Tyroservatide is frequently conflated with its structural analog tyroserleutide (YSL, tyrosine-serine-leucine), yet the two tripeptides exhibit divergent tumor-suppressive profiles, multi-drug resistance (MDR) reversal capacity, and pharmacokinetic stability. [1] Substituting YSV with a generic HDAC inhibitor or an uncharacterized tripeptide risks losing the specific integrin-FAK anti-metastatic mechanism and the P-glycoprotein inhibitory function that distinguish YSV from in-class alternatives. [2] The quantitative evidence below demonstrates that procurement decisions based solely on tripeptide classification or HDAC inhibition class membership are not scientifically defensible.

Tyroservatide (YSV) Quantitative Differentiation Evidence vs. Closest Analogs


Comparative Tumor Growth Inhibition: YSV vs. YSL in BEL-7402 Hepatocarcinoma Hollow Fiber Assay

In a head-to-head hollow fiber assay across five human hepatocellular carcinoma cell lines, YSL (tyroserleutide) demonstrated the highest level of inhibition of BEL-7402 cells with an inhibitory index of 53.1% at 320 μg·kg⁻¹·d⁻¹. [1] However, YSV (tyroservatide) exhibited significant in vivo growth inhibition across all five cell lines at the same dose levels, whereas YSL's superior single-cell-line potency does not extend to the same breadth of multi-line activity that characterizes YSV. [1] This distinction is critical for researchers requiring broad-spectrum hepatocellular carcinoma model coverage rather than single-cell-line optimization.

Hepatocellular Carcinoma Hollow Fiber Assay Tripeptide Comparison

Anti-Metastatic Mechanism Specificity: Integrin-FAK Pathway Not Shared by YSL

YSV uniquely inhibits integrin β1 and integrin β3 expression with concomitant suppression of FAK phosphorylation at Tyr397 and Tyr576/577 in highly metastatic human lung cancer cell lines (95D, A549, NCI-H1299). [1] In contrast, YSL's anti-metastatic effect in hepatocellular carcinoma models is mediated primarily through MMP-2 downregulation, not through the integrin-FAK axis. [2] This mechanistic divergence means that YSL cannot substitute for YSV in experimental protocols that require interrogation or therapeutic targeting of integrin-FAK signal transduction in metastatic lung cancer models.

Lung Cancer Metastasis Integrin-FAK Signaling Anti-Metastatic Mechanism

Multi-Drug Resistance (MDR) Reversal: YSV Inhibits P-glycoprotein, YSL Lacks This Function

YSV reverses MDR in BEL-7402/5-FU hepatocellular carcinoma cells by downregulating MDR1, MRP1, and LRP expression and inhibiting P-glycoprotein (P-gp) efflux pump function, as evidenced by increased intracellular accumulation of doxorubicin and Rhodamine-123. [1] No published evidence demonstrates that YSL possesses P-gp inhibitory activity or MDR reversal capacity in any resistant cancer cell line. [2] This constitutes a functional capability gap that directly impacts the selection of YSV over YSL for chemosensitization research protocols in resistant hepatocellular carcinoma models.

Multi-Drug Resistance P-glycoprotein Chemosensitization

YSV Demonstrates Pharmacokinetic Dose-Linearity as a Differentiator from Uncharacterized Tripeptide Analogs

YSV exhibits linear pharmacokinetic behavior over a 100-fold dose range (60 μg/kg to 6000 μg/kg) following single intravenous administration in Beagle dogs, with C₁₀ₛ and AUC proportional to dose. [1] Most in-class tripeptide analogs, including YSL, lack published pharmacokinetic linearity data across a comparable dose range, making dose-escalation study design and in vivo formulation planning unreliable for uncharacterized analogs. [2] The availability of this pharmacokinetic baseline data for YSV reduces procurement risk for in vivo pharmacology studies.

Pharmacokinetics Dose-Linearity Beagle Dog Model

Structural Modification Yields 67% Residual Stability at 12 h vs. Complete Degradation of Native YSV in Rat Plasma at 2 h

Native YSV undergoes complete degradation within 2 hours of incubation in rat plasma, whereas the structurally modified analog Z-GP-YSV-NH₂ retains 33% of its original form (67% degraded) after 12 hours under identical conditions. [1] This differential stability profile is directly relevant to procurement decisions for in vivo studies requiring sustained exposure: unmodified YSV is suitable for acute administration protocols, while Z-GP-YSV-NH₂ may be preferred for extended-duration experiments. Researchers must select according to their specific stability requirements.

Peptide Stability Structural Modification Z-GP-YSV-NH2

Tyroservatide (YSV): Evidence-Based Application Scenarios for Scientific Procurement


Anti-Metastatic Lung Cancer Research Requiring Integrin-FAK Pathway Targeting

Select YSV for protocols involving highly metastatic human lung cancer cell lines (95D, A549, NCI-H1299) where inhibition of integrin β1/β3 expression and FAK phosphorylation (Tyr397, Tyr576/577) is the primary mechanistic endpoint. [1] YSL does not target the integrin-FAK axis and cannot serve as a positive control or test article for this pathway-specific experimental design.

Multi-Drug Resistance (MDR) Chemosensitization Studies in Hepatocellular Carcinoma

Choose YSV for investigations requiring MDR reversal via downregulation of MDR1, MRP1, and LRP expression and functional inhibition of P-glycoprotein efflux in BEL-7402/5-FU resistant hepatocellular carcinoma cells. [1] No other tripeptide in this class (including YSL) has documented MDR reversal activity.

In Vivo Dose-Escalation Pharmacology Requiring Predictable Pharmacokinetics

Select YSV for Beagle dog or comparable large-animal pharmacokinetic studies where linear dose-exposure relationships must be verified across a wide dose range (60–6000 μg/kg). [1] Uncharacterized tripeptide analogs lack this dataset, introducing uncertainty into in vivo dosing regimen design.

Plasma-Stability-Critical In Vivo Protocols Using Structurally Modified YSV

For sustained systemic exposure experiments, specify Z-GP-YSV-NH₂ rather than native YSV. Native YSV degrades completely within 2 hours in rat plasma, whereas Z-GP-YSV-NH₂ retains 33% integrity at 12 hours under the same conditions. [1] Procurement should match the stability profile to the experimental duration requirement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tyroservatide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.